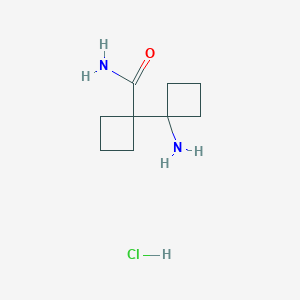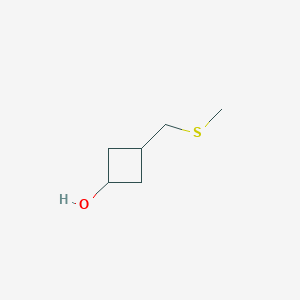
3-(Methylsulfanylmethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Paper describes a method for preparing α-methylene-γ-butyrolactones using a cyclobutanone derivative with a phenylsulfonyl group. The synthesis involves the reaction with Grignard reagent or aryllithium, followed by a series of reductions and treatments to yield the lactone. This method could potentially be adapted for the synthesis of "3-(Methylsulfanylmethyl)cyclobutan-1-ol" by modifying the starting materials and reagents.
Molecular Structure Analysis
In paper , the molecular structure of various oligosulfanes derived from cyclobutanone is analyzed. The study finds that the cyclobutanyl rings are not perfectly planar and exhibit slight distortions. This information could be relevant when considering the molecular structure of "3-(Methylsulfanylmethyl)cyclobutan-1-ol," as the presence of the methylsulfanylmethyl group could induce similar distortions in the cyclobutanone ring.
Chemical Reactions Analysis
Paper discusses the versatility of phenylsulfenyl- or phenylsulfonyl-cyclopropylketones in synthesizing various substituted cyclobutanones and related compounds. This suggests that "3-(Methylsulfanylmethyl)cyclobutan-1-ol" may undergo similar chemical reactions, such as substitutions, due to the presence of the reactive cyclobutanone core.
Physical and Chemical Properties Analysis
The synthesis and structural features of 2-methyl-1,3-cyclobutanedione are reported in paper . The study provides insights into the acid strength and NMR spectral properties of cyclobutanedione, which could be extrapolated to understand the physical and chemical properties of "3-(Methylsulfanylmethyl)cyclobutan-1-ol," especially in terms of its acidity and spectral characteristics.
Relevant Case Studies
While the papers do not provide direct case studies on "3-(Methylsulfanylmethyl)cyclobutan-1-ol," they offer a foundation for understanding the compound's potential behavior and properties. For instance, paper describes the deracemization of a cyclobutanone derivative, which could be relevant if "3-(Methylsulfanylmethyl)cyclobutan-1-ol" exists as a racemic mixture and requires enantiomeric purification.
Applications De Recherche Scientifique
Preparation and Utilization in Organic Synthesis
- α-Methylene-γ-Butyrolactones Synthesis: A study by Fujiwara et al. (1989) discusses a method for preparing α-methylene-γ-butyrolactones using related cyclobutanone compounds. This involves reactions with Grignard reagent or aryllithium, followed by treatment with potassium hydride, LiBH4, and p-TsOH or aluminum triisopropoxide, yielding good results (Fujiwara et al., 1989).
Applications in Photocatalysis
- Visible Light Photocatalysis: Mojr et al. (2015) found that flavin derivatives, when irradiated by visible light, allow efficient cyclobutane ring formation via intramolecular [2+2] cycloaddition. This suggests potential applications in visible light photocatalysis (Mojr et al., 2015).
Chemical Reactions and Transformations
- Carbon-Carbon Bond Formation: Matsuda et al. (2008) explored the reaction of 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides, leading to the formation of 4-arylmethyl-3,4-dihydrocoumarins through carbon-carbon bond cleavage and formation (Matsuda et al., 2008).
Synthesis of Novel Compounds
- Construction of Functionalized Derivatives: Yao and Shi (2007) reported the reaction of arylmethylenecyclopropanes with triarylpropynols or their methyl ethers, producing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This demonstrates the versatility of cyclobutane derivatives in synthesizing complex organic molecules (Yao & Shi, 2007).
Luminescence Sensing and Dye Adsorption
- Coordination Polymer Applications: Hu et al. (2015) synthesized a coordination polymer that, upon UV light exposure, undergoes a photodimerization reaction. The resulting compound demonstrated selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu et al., 2015).
Biological Activity
- Bioactive Alkaloids: Dembitsky (2007) reviewed research on cyclobutane-containing alkaloids, both natural and synthetic, isolated from terrestrial and marine species. These compounds have shown antimicrobial, antibacterial, anticancer, and other biological activities (Dembitsky, 2007).
Safety and Hazards
The safety information for “3-(Methylsulfanylmethyl)cyclobutan-1-ol” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The compound has a GHS05 and GHS07 pictogram, and the signal word is "Danger" . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-(methylsulfanylmethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGMXVWSKJFEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanylmethyl)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2547855.png)
![6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)

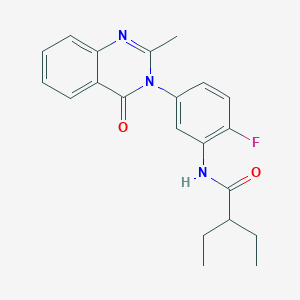
![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide](/img/structure/B2547860.png)
![tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2547861.png)
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)
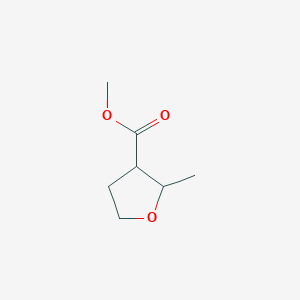

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)
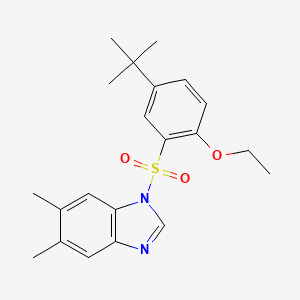
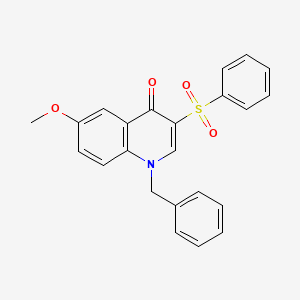
![4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2547873.png)
